molecular formula C13H22N2O7 B14730948 Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate CAS No. 6308-86-7

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate

Cat. No.: B14730948
CAS No.: 6308-86-7
M. Wt: 318.32 g/mol
InChI Key: VGDOKHZGLGYTQE-BTJKTKAUSA-N
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Description

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

  • Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
  • The resulting product is then reacted with 2-chloroethanol to introduce the hydroxyethyl group, forming Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
  • The final step involves the addition of maleic acid to form the maleate salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ethyl 4-(2-oxoethyl)piperazine-1-carboxylate.

    Reduction: Reformation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness: The presence of the hydroxyethyl group and the maleate salt form distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

6308-86-7

Molecular Formula

C13H22N2O7

Molecular Weight

318.32 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O3.C4H4O4/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12;5-3(6)1-2-4(7)8/h12H,2-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VGDOKHZGLGYTQE-BTJKTKAUSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)CCO.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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